molecular formula C18H11F3N2O4 B4083832 N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide

Cat. No. B4083832
M. Wt: 376.3 g/mol
InChI Key: RGNDMQQDDBMVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as NTB, is a chemical compound that has been widely used in scientific research. NTB is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperature and pain.

Mechanism of Action

N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide acts as a competitive antagonist of TRPM8 channels by binding to the extracellular domain of the channel pore. The binding of N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide to TRPM8 channels prevents the binding of cold and menthol stimuli to the channel, thereby inhibiting the channel activation and downstream signaling pathways that lead to pain and inflammation.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to have potent and selective antagonistic effects on TRPM8 channels in various experimental models, including cultured cells, isolated tissues, and animal models. N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to reduce the cold and menthol-induced activation of TRPM8 channels, as well as the downstream signaling pathways that lead to pain and inflammation. N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has also been shown to reduce the frequency and severity of bladder contractions in animal models of bladder overactivity, suggesting a potential therapeutic application for urinary disorders.

Advantages and Limitations for Lab Experiments

N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has several advantages as a research tool, including its high potency and selectivity for TRPM8 channels, its ability to block both the cold and menthol-induced activation of TRPM8 channels, and its relatively low toxicity in vitro and in vivo. However, N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide also has some limitations, including its relatively low solubility in water and its potential off-target effects on other ion channels or receptors.

Future Directions

N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has potential applications in the treatment of various diseases and disorders associated with TRPM8 channel dysfunction, such as pain, inflammation, cancer, and urinary disorders. Further research is needed to elucidate the precise mechanisms of N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide action on TRPM8 channels, to optimize its pharmacokinetic and pharmacodynamic properties, and to develop more potent and selective TRPM8 channel antagonists. N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide may also have applications in the development of novel painkillers and anti-inflammatory drugs.

Scientific Research Applications

N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been widely used in scientific research as a tool to study the function of TRPM8 ion channels. TRPM8 channels are expressed in various tissues, including sensory neurons, prostate, and bladder, and have been implicated in a variety of physiological and pathological processes, such as thermoregulation, pain sensation, cancer, and inflammation. N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to block the cold and menthol-induced activation of TRPM8 channels in vitro and in vivo, and to reduce the pain and inflammation associated with TRPM8 channel activation.

properties

IUPAC Name

N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O4/c19-18(20,21)12-5-3-4-11(10-12)15-8-9-16(27-15)17(24)22-13-6-1-2-7-14(13)23(25)26/h1-10H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNDMQQDDBMVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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